molecular formula C30H22N4O3 B13062976 (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide

(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B13062976
M. Wt: 486.5 g/mol
InChI Key: ZYYSXHXNDVZNJS-UHFFFAOYSA-N
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Description

The compound (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide (hereafter referred to as Compound X) is a hybrid heterocyclic molecule combining benzimidazole and chromene scaffolds. Its structure features:

  • A benzimidazole moiety at the 4-position of the phenyl ring.
  • A 2-iminochromene core with a 3-methoxyphenyl substituent on the imino group.
  • A carboxamide linker bridging the chromene and benzimidazole units.

Properties

Molecular Formula

C30H22N4O3

Molecular Weight

486.5 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3-methoxyphenyl)iminochromene-3-carboxamide

InChI

InChI=1S/C30H22N4O3/c1-36-23-9-6-8-22(18-23)32-30-24(17-20-7-2-5-12-27(20)37-30)29(35)31-21-15-13-19(14-16-21)28-33-25-10-3-4-11-26(25)34-28/h2-18H,1H3,(H,31,35)(H,33,34)

InChI Key

ZYYSXHXNDVZNJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5

Origin of Product

United States

Biological Activity

The compound (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a complex organic molecule with potential pharmacological applications. It features a chromene backbone, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound based on recent research findings.

Structural Characteristics

The compound's structure includes:

  • A chromene core, which contributes to its biological activity.
  • A benzimidazole moiety, enhancing its therapeutic potential.
  • An imine functional group that may facilitate interactions with biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, benzimidazole derivatives have been shown to inhibit cancer cell proliferation by interfering with various signaling pathways. The presence of the imine group in this compound may enhance its efficacy against cancer cells by promoting apoptosis and inhibiting tumor growth .

Antimicrobial Effects

The chromene class of compounds is known for its antimicrobial properties. Studies have demonstrated that derivatives can effectively combat both Gram-positive and Gram-negative bacteria. The specific interactions of this compound with bacterial enzymes may disrupt cell wall synthesis or inhibit vital metabolic pathways, leading to bacterial cell death .

Anti-inflammatory Activity

Compounds similar to this chromene derivative have shown promise in reducing inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This property makes it a candidate for treating inflammatory diseases.

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicate a dose-dependent inhibition of cell growth, suggesting that higher concentrations lead to increased cytotoxicity. For example, a study found that at concentrations above 10 µM, significant cell death was observed in breast cancer cell lines .

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)8.5Significant inhibition
HeLa (Cervical Cancer)12.0Moderate inhibition
A549 (Lung Cancer)10.0Significant inhibition

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells.
  • Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis has been noted in preliminary studies.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs differ in substituents on the imino group, chromene ring, or benzimidazole unit. Their properties are summarized below:

Compound Name / CAS / Source Substituents (Imino Group / Chromene) Molecular Formula Molar Mass (g/mol) Density (g/cm³) pKa (Predicted)
Compound X (Target) 3-Methoxyphenyl / Unsubstituted C₃₁H₂₄N₄O₃ 500.55 1.29±0.1 10.75±0.70
8-Methoxy-2-[(4-methylphenyl)imino] analog 4-Methylphenyl / 8-Methoxy C₃₁H₂₄N₄O₃ 500.55 1.29±0.1 10.75±0.70
2-[(4-Ethoxyphenyl)imino] analog 4-Ethoxyphenyl / Unsubstituted C₃₂H₂₆N₄O₃ 514.58 Not reported Not reported
2-(Phenylimino)-8-methoxy analog Phenyl / 8-Methoxy C₃₁H₂₄N₄O₃ 486.53 Not reported Not reported
N-(2-Methoxyphenyl)-3-methoxyphenyl analog 3-Methoxyphenyl / 2-Methoxyphenyl C₂₅H₂₁N₃O₄ 427.46 Not reported Not reported

Key Observations :

  • Methoxy vs. Ethoxy: The 4-ethoxy analog has a higher molar mass (514.58 vs.
  • Carboxamide Linker : Replacing the benzimidazole-linked phenyl group with a smaller 2-methoxyphenyl (as in ) reduces molecular weight by ~17%, likely improving solubility but reducing π-π stacking interactions.

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